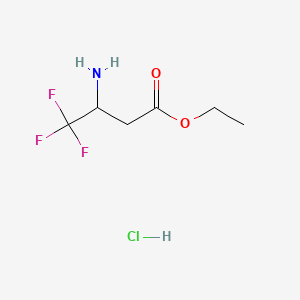

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

説明

特性

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOWDVYFZIGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride typically involves the reaction of ethyl 4,4,4-trifluorobutyrate with ammonia or an amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Types of Reactions

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the reagents used.

Oxidation and Reduction Reactions: Corresponding oxides or amines.

Hydrolysis: Carboxylic acid and alcohol.

科学的研究の応用

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . It may also interact with cellular receptors and signaling pathways, leading to changes in cellular processes and responses .

類似化合物との比較

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride can be compared with other similar compounds, such as:

Ethyl 3-amino-4,4,4-trifluorocrotonate: Similar structure but with a different functional group, leading to distinct chemical properties and reactivity.

Ethyl 4,4,4-trifluorobutyrate: Lacks the amino group, resulting in different applications and reactivity.

Ethyl trifluoroacetate: Contains a trifluoromethyl group but differs in its overall structure and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications .

生物活性

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a fluorinated amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can influence its pharmacological properties and interactions with biological systems.

- Molecular Formula : C₅H₈ClF₃N

- Molecular Weight : 185.57 g/mol

- CAS Number : 170804-18-9

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially leading to increased membrane permeability and altered metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Amino Acid Analog : As an amino acid analog, it may interfere with normal protein synthesis and function by competing with natural amino acids for incorporation into proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways.

- Case Study Example : A study conducted on ovarian cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced cell cycle arrest at the G2/M phase. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress-induced damage.

- Research Findings : In a model of neurodegeneration induced by oxidative stress, this compound was found to reduce markers of oxidative damage and improve cell viability.

Data Table: Summary of Biological Activities

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. This compound has been reported to cause irritation in laboratory settings.

- Toxicological Profile : It is classified as a lachrymator and can irritate the eyes and skin. Further studies are required to establish comprehensive safety profiles before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of ethyl trifluorobutyrate derivatives with ammonia or amine precursors under controlled conditions. For example, analogous compounds like Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate are synthesized via reactions with trifluoroacetic anhydride and bases like pyridine . Optimization parameters include temperature (often 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Monitoring via HPLC or NMR during intermediate steps ensures purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and amino group positions.

- Mass spectrometry (ESI or EI-MS) for molecular weight verification (C₆H₁₀F₃NO₂·HCl; MW 207.58 g/mol) .

- HPLC with UV detection to assess purity, especially critical for intermediates in drug synthesis .

- LogP measurements (e.g., 1.288 for similar esters) to predict solubility and partitioning behavior .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Safety data sheets (SDS) classify it as a skin/eye irritant and respiratory hazard. Key protocols include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).

- Referencing SDS documentation for first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. For example, in analogous esters like Ethyl 4,4,4-trifluoroacetoacetate, the trifluoromethyl group stabilizes enolate intermediates, enabling regioselective alkylation or Michael additions . Kinetic studies using stopped-flow NMR can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) during structural elucidation?

- Methodological Answer : Contradictions may arise from dynamic effects like rotameric equilibria or solvent interactions. Strategies include:

- Variable-temperature NMR to identify conformational changes.

- Computational modeling (DFT calculations) to correlate observed shifts with theoretical spectra.

- Comparative analysis with structurally validated analogs (e.g., Ethyl 3-amino-4,4,4-trifluorocrotonate) to isolate substituent effects .

Q. How can enantiomeric excess be achieved in derivatives of this compound, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or organocatalysts is critical. For example, yeast-based biocatalysts (e.g., Saccharomyces SW-58) achieve >85% enantiomeric excess in reductions of trifluorinated ketones . Metal-ligand complexes (e.g., Ru-BINAP) also enable enantioselective hydrogenation of amino intermediates .

Comparative and Mechanistic Questions

Q. How do the biological activities of this compound compare to non-fluorinated analogs in enzyme inhibition assays?

- Methodological Answer : Fluorination often enhances metabolic stability and binding affinity. For instance, trifluoromethyl groups in similar compounds increase hydrophobic interactions with enzyme active sites (e.g., acetylcholinesterase). Comparative assays using fluorinated vs. non-fluorinated analogs under identical conditions (pH 7.4, 37°C) quantify these effects .

Q. What mechanistic insights explain the compound’s instability under acidic or basic conditions?

- Methodological Answer : Hydrolysis of the ester group is pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen accelerates cleavage, while basic conditions promote nucleophilic attack by hydroxide ions. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., trifluorobutyric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。